molecular formula C11H10N4O2 B13763800 [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea

[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea

Cat. No.: B13763800
M. Wt: 230.22 g/mol
InChI Key: MFRBPLGUQXCBRT-AWNIVKPZSA-N
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Description

[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

The synthesis of [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea typically involves the reaction of 2-oxo-1H-quinoline-3-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea undergoes various chemical reactions, including:

Scientific Research Applications

[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in bacteria. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea

InChI

InChI=1S/C11H10N4O2/c12-11(17)15-13-6-8-5-7-3-1-2-4-9(7)14-10(8)16/h1-6H,(H,14,16)(H3,12,15,17)/b13-6+

InChI Key

MFRBPLGUQXCBRT-AWNIVKPZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)N

Origin of Product

United States

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